Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate typically involves the reaction of diethyl 3-methylthiophene-2,4-dicarboxylate with thiophosgene under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The temperature is maintained at a low level to prevent decomposition of the reactants .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle toxic reagents like thiophosgene .
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as thioureas and carbamates can be formed.
Oxidation Products: Oxidation of the thiophene ring can lead to sulfoxides and sulfones.
Reduction Products: Reduction can yield thiols and other reduced sulfur-containing compounds.
Scientific Research Applications
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development, particularly as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate involves the interaction of the isothiocyanate group with nucleophilic sites on target molecules . This can lead to the formation of covalent bonds with proteins and other biomolecules, thereby inhibiting their function . The thiophene ring also plays a role in stabilizing the compound and facilitating its interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Diethyl 3-methylthiophene-2,4-dicarboxylate: Lacks the isothiocyanate group, making it less reactive in certain substitution reactions.
Diethyl 5-chloro-3-methylthiophene-2,4-dicarboxylate: Contains a chlorine atom instead of an isothiocyanate group, leading to different reactivity and applications.
Uniqueness
Diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and allows for specific interactions with nucleophiles . This makes it particularly valuable in research applications involving enzyme inhibition and protein labeling .
Properties
IUPAC Name |
diethyl 5-isothiocyanato-3-methylthiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4S2/c1-4-16-11(14)8-7(3)9(12(15)17-5-2)19-10(8)13-6-18/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAQPYSIISVIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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